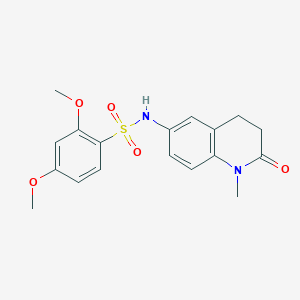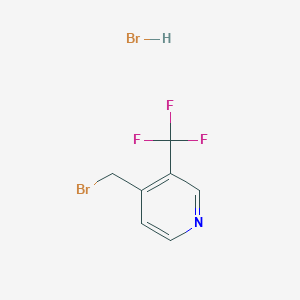![molecular formula C23H20N2O4S B2735829 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide CAS No. 941878-10-0](/img/structure/B2735829.png)
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and a phenylsulfonyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the benzo[d]oxazole to the phenyl ring: This step often involves a Suzuki coupling reaction between a benzo[d]oxazole boronic acid and a halogenated phenyl compound.
Introduction of the phenylsulfonyl group: This can be done via a sulfonylation reaction using a sulfonyl chloride and a base.
Formation of the butanamide backbone: This step involves the amidation of a suitable butanoic acid derivative with an amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
作用机制
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
Materials Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
相似化合物的比较
Similar Compounds
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide is unique due to the combination of the benzo[d]oxazole moiety, the phenylsulfonyl group, and the butanamide backbone. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(11-6-16-30(27,28)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)29-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLXUHPAZBWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2735747.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2735749.png)
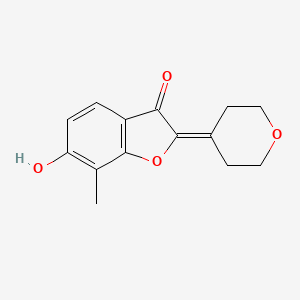
![2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid](/img/structure/B2735752.png)
![5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2735754.png)
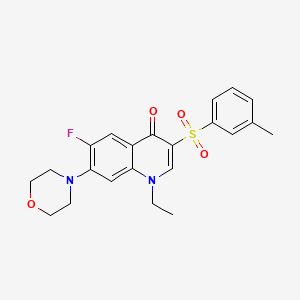
![N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide](/img/structure/B2735761.png)
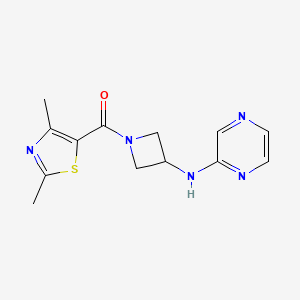
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)
